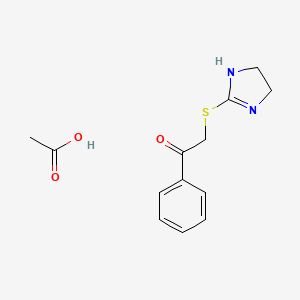
acetic acid;2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone is a compound that features an imidazole ring, a phenyl group, and a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone typically involves the reaction of 4,5-dihydro-1H-imidazole-2-thiol with phenacyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the phenyl ring can be reduced to form alcohols.
Substitution: The imidazole ring can undergo various substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions on the imidazole ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
Acetic acid;2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4,5-dihydro-1H-imidazol-2-ylthio)acetic acid: Similar structure but lacks the phenyl group.
4,5-dihydro-1H-imidazole-2-thiol: The precursor in the synthesis of the target compound.
Phenacyl bromide: Another precursor used in the synthesis.
Uniqueness
The uniqueness of acetic acid;2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone lies in its combined structural features, which include an imidazole ring, a phenyl group, and a sulfanyl group. This combination provides a unique set of chemical and biological properties that are not found in the similar compounds listed above .
Propriétés
Numéro CAS |
6333-73-9 |
|---|---|
Formule moléculaire |
C13H16N2O3S |
Poids moléculaire |
280.34 g/mol |
Nom IUPAC |
acetic acid;2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone |
InChI |
InChI=1S/C11H12N2OS.C2H4O2/c14-10(9-4-2-1-3-5-9)8-15-11-12-6-7-13-11;1-2(3)4/h1-5H,6-8H2,(H,12,13);1H3,(H,3,4) |
Clé InChI |
LRKXYNPFBZOGQU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1CN=C(N1)SCC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


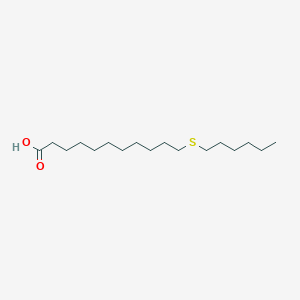
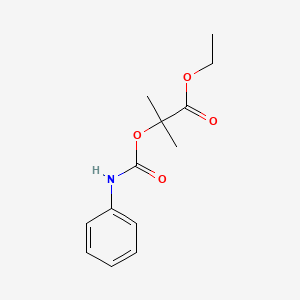
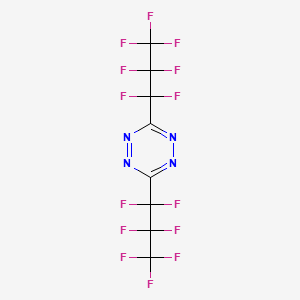
![3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile](/img/structure/B14731098.png)

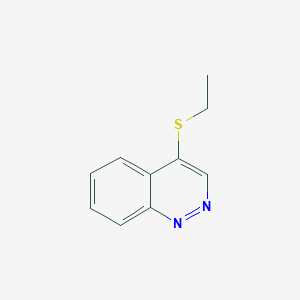
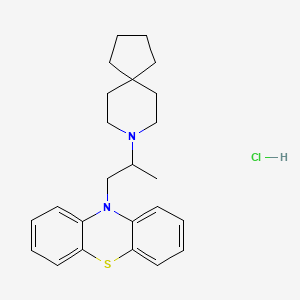
![2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone](/img/structure/B14731116.png)
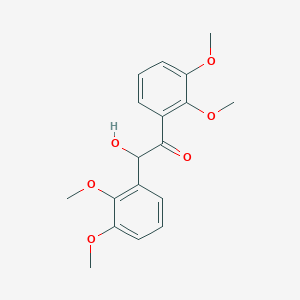
![3,9-Di(heptan-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14731127.png)
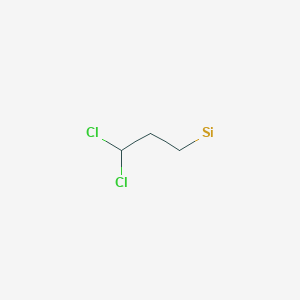
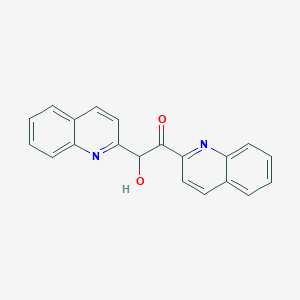
![Hexahydro-2H-3,6-methanocyclopenta[b]furan-2-one](/img/structure/B14731142.png)
![2,17-Dimethyl-5,16-diazatetracyclo[9.8.0.02,8.012,17]nonadec-7-ene-6,15-dione](/img/structure/B14731145.png)
